molecular formula C18H13Cl3N2O3 B11959537 N-(5-Chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxoisoquinolin-2(1H)-yl)acetamide CAS No. 853319-78-5

N-(5-Chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxoisoquinolin-2(1H)-yl)acetamide

Cat. No.: B11959537
CAS No.: 853319-78-5
M. Wt: 411.7 g/mol
InChI Key: MDALBFSPVXWWIF-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxoisoquinolin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methoxyphenyl group and a dichloro-oxoisoquinolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxoisoquinolin-2(1H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the 5-chloro-2-methoxyphenyl intermediate: This can be achieved through chlorination and methoxylation of a phenyl ring.

    Synthesis of the 5,7-dichloro-1-oxoisoquinolin-2(1H)-yl intermediate: This step involves the chlorination of isoquinoline followed by oxidation to introduce the oxo group.

    Coupling reaction: The final step involves coupling the two intermediates using acylation reactions under controlled conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxoisoquinolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxoisoquinolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxoisoquinolin-2(1H)-yl)acetamide: can be compared with other acetamides and isoquinoline derivatives.

    Similar compounds: N-(5-Chloro-2-methoxyphenyl)acetamide, 2-(5,7-Dichloro-1-oxoisoquinolin-2(1H)-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

853319-78-5

Molecular Formula

C18H13Cl3N2O3

Molecular Weight

411.7 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5,7-dichloro-1-oxoisoquinolin-2-yl)acetamide

InChI

InChI=1S/C18H13Cl3N2O3/c1-26-16-3-2-10(19)8-15(16)22-17(24)9-23-5-4-12-13(18(23)25)6-11(20)7-14(12)21/h2-8H,9H2,1H3,(H,22,24)

InChI Key

MDALBFSPVXWWIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC3=C(C2=O)C=C(C=C3Cl)Cl

Origin of Product

United States

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